meso-Tetratolylporphyrin-Zn(II)
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Overview
Description
meso-Tetratolylporphyrin-Zn(II): is a synthetic porphyrin compound where zinc is coordinated to the nitrogen atoms of the porphyrin ring Porphyrins are a class of heterocyclic macrocycle organic compounds, which play a crucial role in various biological processes, including oxygen transport and photosynthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetratolylporphyrin-Zn(II) typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle. The reaction is often carried out in a solvent such as propionic acid at elevated temperatures. Once the porphyrin macrocycle is formed, it is then metallated with zinc salts, such as zinc acetate, to yield meso-Tetratolylporphyrin-Zn(II) .
Industrial Production Methods: Industrial production of meso-Tetratolylporphyrin-Zn(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: meso-Tetratolylporphyrin-Zn(II) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the zinc ion and the conjugated porphyrin ring system.
Common Reagents and Conditions:
Oxidation: meso-Tetratolylporphyrin-Zn(II) can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while reduction can yield reduced porphyrin derivatives.
Scientific Research Applications
meso-Tetratolylporphyrin-Zn(II) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of meso-Tetratolylporphyrin-Zn(II) involves its ability to interact with various molecular targets through coordination chemistry and electronic interactions. The zinc ion plays a crucial role in stabilizing the porphyrin ring and facilitating electron transfer processes. In photodynamic therapy, the compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death .
Comparison with Similar Compounds
meso-Tetraphenylporphyrin-Zn(II): Similar in structure but with phenyl groups instead of tolyl groups.
meso-Tetraarylporphyrins: These compounds have various aryl substituents and exhibit similar reactivity and applications.
Octaethylporphyrin-Zn(II): Another synthetic porphyrin with ethyl groups, used in similar research and industrial applications.
Uniqueness: meso-Tetratolylporphyrin-Zn(II) is unique due to the presence of tolyl groups, which can influence its solubility, electronic properties, and reactivity. These properties make it particularly suitable for specific applications in catalysis and materials science .
Properties
Molecular Formula |
C48H36N4Zn |
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Molecular Weight |
734.2 g/mol |
IUPAC Name |
zinc;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4.Zn/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |
InChI Key |
OAVGNIUJWXEAQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Zn+2] |
Origin of Product |
United States |
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